

Technical Support Center: (p-Iodo-Phe7)-ACTH (4-10)

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Compound of Interest

Compound Name: (p-Iodo-Phe7)-ACTH (4-10)

Cat. No.: B12398995

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Welcome to the technical support center for **(p-Iodo-Phe7)-ACTH (4-10)**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this melanocortin receptor antagonist in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its receptor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is **(p-Iodo-Phe7)-ACTH (4-10)** and what is its primary mechanism of action?

(p-Iodo-Phe7)-ACTH (4-10) is a synthetic derivative of the adrenocorticotrophic hormone (ACTH) fragment 4-10.^{[1][2]} It functions as a competitive antagonist at specific melanocortin (MC) receptors, primarily targeting the MC3, MC4, and MC5 subtypes.^{[1][3][4]} Its primary mechanism is to block the binding of endogenous agonists like α -melanocyte-stimulating hormone (α -MSH), thereby inhibiting downstream signaling pathways such as cyclic AMP (cAMP) accumulation.^{[1][5]}

Q2: What is the selectivity profile of **(p-Iodo-Phe7)-ACTH (4-10)** across melanocortin receptors?

(p-Iodo-Phe7)-ACTH (4-10) displays notable selectivity among the melanocortin receptor subtypes. It is a potent antagonist at the MC3, MC4, and MC5 receptors.^{[3][4]} In contrast, it has a lower affinity for the MC1 receptor.^{[1][6]} This selectivity makes it a valuable tool for investigating the specific physiological roles of the MC3, MC4, and MC5 receptors.

Q3: I am observing no antagonist effect in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of antagonist activity. First, ensure the integrity and correct concentration of your **(p-Iodo-Phe7)-ACTH (4-10)** stock solution. Peptides, especially iodinated ones, can be susceptible to degradation. It is also crucial to use an appropriate concentration of the agonist (e.g., α -MSH). If the agonist concentration is too high, it may overcome the competitive antagonism. Finally, confirm that the cell line you are using expresses the target melanocortin receptor (MC3, MC4, or MC5) at a sufficient level.

Q4: My peptide has low solubility in aqueous buffers. How should I dissolve it?

For peptides with hydrophobic residues, like **(p-Iodo-Phe7)-ACTH (4-10)**, aqueous solubility can be a challenge.^[7] It is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).^[7] The resulting stock solution can then be added dropwise to your aqueous experimental buffer while vortexing to prevent precipitation.^[7] For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) may aid dissolution, while acidic peptides may dissolve better in a dilute basic solution (e.g., 0.1% ammonium bicarbonate).^[7]

Q5: Are there known off-target effects for **(p-Iodo-Phe7)-ACTH (4-10)**?

Currently, there is limited publicly available data on the comprehensive off-target screening of **(p-Iodo-Phe7)-ACTH (4-10)** against a broad panel of other G-protein coupled receptors (GPCRs) or other protein targets. While it shows selectivity within the melanocortin receptor family, researchers should be mindful of the potential for interactions with other receptors, especially at higher concentrations. To experimentally address this, one could utilize commercial off-target screening services or perform counterscreening against a panel of relevant receptors.^{[8][9][10]}

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo studies.

- Problem: High variability in behavioral responses (e.g., grooming behavior) in rats following intracerebroventricular (ICV) injection.
- Possible Causes & Solutions:

- **Incorrect Cannula Placement:** Verify the stereotactic coordinates for ICV injection and confirm cannula placement with a dye injection (e.g., Evans blue) in a subset of animals before commencing the main study.
- **Peptide Stability:** Iodinated peptides can be susceptible to in vivo degradation.^[11] Prepare fresh solutions of **(p-Iodo-Phe7)-ACTH (4-10)** for each experiment and protect them from light. Consider performing a preliminary experiment to assess the peptide's half-life in cerebrospinal fluid if stability is a major concern.
- **Animal Stress:** Stress can influence baseline grooming behavior. Ensure adequate acclimatization of the animals to the experimental setup and handling procedures to minimize stress-induced artifacts.

Issue 2: Difficulty in achieving complete peptide dissolution.

- **Problem:** The lyophilized **(p-Iodo-Phe7)-ACTH (4-10)** powder does not fully dissolve, or a precipitate forms upon dilution into aqueous buffers.
- **Possible Causes & Solutions:**
 - **Inappropriate Solvent:** As outlined in the FAQs, water may not be the optimal solvent. Start with a minimal amount of DMSO.
 - **pH of the Buffer:** The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the final buffer away from the pI may improve solubility.^[7]
 - **Sonication:** Gentle sonication can aid in the dissolution of peptide aggregates.^[7]

Quantitative Data Summary

The antagonist activity of **(p-Iodo-Phe7)-ACTH (4-10)** at the melanocortin receptors is quantified by its pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor Subtype	Species	pA2 Value	Reference
MC3	Rat	7.4	[3]
MC4	Human	8.4	[3]
MC5	Ovine	7.9	[3]

A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

cAMP Accumulation Assay to Determine Antagonist Activity

This protocol is designed to measure the ability of **(p-Iodo-Phe7)-ACTH (4-10)** to inhibit α -MSH-induced cAMP production in cells expressing a target melanocortin receptor.

- Cell Culture: Plate HEK293 cells stably expressing the melanocortin receptor of interest (MC3, MC4, or MC5) in a 96-well plate and grow to confluence.
- Assay Medium: Prepare an assay medium consisting of serum-free DMEM or HBSS supplemented with a phosphodiesterase inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.
- Antagonist Pre-incubation:
 - Prepare serial dilutions of **(p-Iodo-Phe7)-ACTH (4-10)** in the assay medium.
 - Aspirate the culture medium from the cells and add the **(p-Iodo-Phe7)-ACTH (4-10)** solutions.
 - Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
- Agonist Stimulation:
 - Prepare a solution of α -MSH in the assay medium at a concentration that elicits a submaximal response (typically around the EC80).

- Add the α -MSH solution to the wells already containing the antagonist and incubate for 10-15 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis:
 - Generate a dose-response curve for the antagonist's inhibition of the agonist response.
 - Calculate the IC₅₀ value, which can then be used in a Schild analysis to determine the pA₂ value.

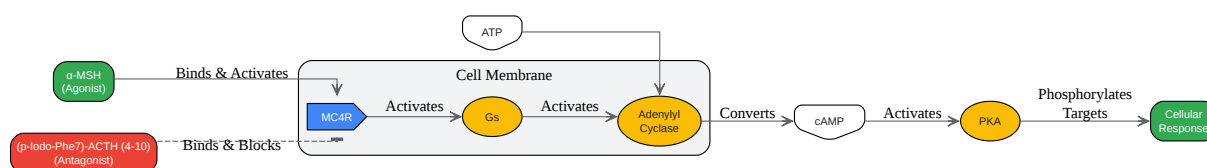
In Vivo Inhibition of α -MSH-Induced Grooming Behavior in Rats

This protocol describes the procedure for assessing the in vivo antagonist activity of **(p-Iodo-Phe7)-ACTH (4-10)** by measuring its ability to block excessive grooming induced by α -MSH.

- Animal Model: Male Wistar rats are commonly used for this behavioral assay.
- Surgical Procedure:
 - Anesthetize the rats and place them in a stereotaxic frame.
 - Implant a permanent guide cannula into the lateral cerebral ventricle. The coordinates for injection may need to be optimized for the specific age and strain of the rats.[\[12\]](#)[\[13\]](#)
 - Allow the animals to recover from surgery for at least one week.
- Drug Administration:
 - Dissolve **(p-Iodo-Phe7)-ACTH (4-10)** and α -MSH in sterile saline.
 - On the day of the experiment, gently restrain the rat and perform an intracerebroventricular (ICV) injection through the guide cannula.

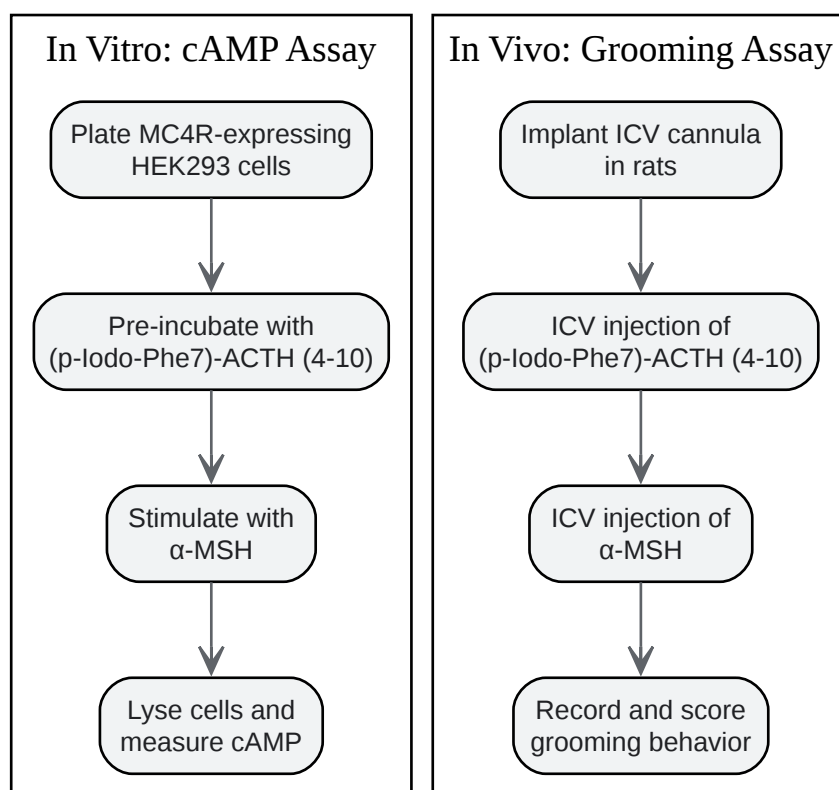
- For antagonist studies, inject **(p-Iodo-Phe7)-ACTH (4-10)** (e.g., 15 µg per animal) a few minutes prior to the injection of α-MSH (e.g., 1.5 µg per animal).[1]
- Behavioral Observation:
 - Immediately after the injections, place the rat in a clean observation cage.
 - Videotape the animal's behavior for a set period (e.g., 60 minutes).
 - Score the total time spent grooming during the observation period.
- Data Analysis: Compare the grooming scores between different treatment groups (vehicle, α-MSH alone, antagonist alone, and antagonist + α-MSH) using appropriate statistical tests.

Visualizations



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Caption: Antagonistic action of **(p-Iodo-Phe7)-ACTH (4-10)** on the MC4R signaling pathway.



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Caption: Experimental workflows for in vitro and in vivo characterization.

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